7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5/c1-2-3-4-9-30-25(32)20-7-6-19(15-21(20)27-26(30)33)24(31)29-12-10-28(11-13-29)16-18-5-8-22-23(14-18)35-17-34-22/h5-8,14-15H,2-4,9-13,16-17H2,1H3,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEDGRWWCWXCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure comprises three primary domains:
- A tetrahydroquinazoline-2,4-dione core (positions 1–4, 7–8).
- A piperazine-1-carbonyl substituent at position 7.
- A pentyl side chain at position 3.
Retrosynthetic disconnections suggest the following intermediates (Figure 1):
- Intermediate A : 3-Pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione.
- Intermediate B : 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine.
- Coupling reagent : A carbonylating agent (e.g., triphosgene, carbonyldiimidazole).
Synthetic Routes and Methodological Variations
Synthesis of Intermediate A: 3-Pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Route 1: Cyclocondensation of Anthranilic Acid Derivatives
Adapting protocols from tetrahydroquinazoline syntheses, Intermediate A is synthesized via cyclocondensation of methyl anthranilate with pentylamine, followed by oxidative ring closure.
Procedure :
- Methyl N-pentylanthranilate formation : Methyl anthranilate (1.0 eq) reacts with pentylamine (1.2 eq) in toluene under reflux (110°C, 12 h), yielding a secondary amine.
- Cyclization : The intermediate is treated with phosgene (1.5 eq) in dichloromethane at 0°C, followed by quenching with aqueous NaHCO₃. Purification via silica chromatography affords the tetrahydroquinazoline-2,4-dione core.
Yield : 68–72% (two steps).
Route 2: Reductive Amination and Lactamization
An alternative approach involves reductive amination of 2-nitrobenzaldehyde with pentylamine, followed by hydrogenation and lactamization:
- Reductive amination : 2-Nitrobenzaldehyde + pentylamine → imine intermediate (NaBH₄, MeOH, 0°C).
- Hydrogenation : Nitro group reduction (H₂, Pd/C, 50 psi) to amine.
- Lactamization : Cyclization with triphosgene (1.2 eq) in THF, yielding Intermediate A.
Yield : 65–70% (three steps).
Synthesis of Intermediate B: 4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazine
Route 1: Nucleophilic Substitution of Piperazine
Piperazine (2.0 eq) reacts with 5-(bromomethyl)-1,3-benzodioxole (1.0 eq) in acetonitrile at 60°C for 24 h. Excess piperazine ensures monoalkylation.
Workup :
- Filtration to remove excess piperazine hydrobromide.
- Solvent evaporation and recrystallization (EtOAc/hexanes).
Route 2: Buchwald–Hartwig Amination
For higher regioselectivity, a palladium-catalyzed coupling of 5-bromo-1,3-benzodioxole with piperazine employs Pd(OAc)₂/Xantphos in toluene at 100°C.
Yield : 75–80%.
Final Coupling: Formation of the Target Compound
The coupling of Intermediate A and Intermediate B requires a carbonylating agent to install the piperazine-1-carbonyl moiety.
Procedure :
- Activation of Intermediate A : Treatment with triphosgene (1.1 eq) in dry THF at −10°C generates the reactive carbonyl chloride.
- Nucleophilic Acylation : Addition of Intermediate B (1.5 eq) and Et₃N (3.0 eq) at 0°C, followed by warming to 25°C for 6 h.
- Purification : Column chromatography (SiO₂, EtOAc/hexanes 1:1) isolates the target compound.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling solvent | Dry THF | ↑ 15% |
| Reaction temperature | 0°C → 25°C | ↑ 20% |
| Equivalents of B | 1.5 eq | Max yield |
Exceeding 1.5 eq of Intermediate B led to diacylation byproducts (5–8%).
Byproduct Mitigation
- Diacylation : Controlled via slow addition of Intermediate B.
- Oxidative degradation : Use of N₂ atmosphere and anhydrous solvents.
Characterization and Analytical Data
Molecular Formula : C₂₇H₃₀N₄O₅
Molecular Weight : 514.56 g/mol
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 4.25 (q, 2H, piperazine-CH₂), 3.45 (t, 2H, pentyl-CH₂).
- ¹³C NMR : 167.8 ppm (C=O), 147.2 ppm (benzodioxole-O).
Applications and Further Directions
This compound’s structural features suggest potential as a kinase inhibitor or GPCR modulator , aligning with bioactive tetrahydroquinazolines. Future work should explore:
- Asymmetric synthesis to control the stereocenter at position 3.
- Biological screening against cancer and inflammatory targets.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The quinone structure can undergo further oxidation to form more oxidized derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: More oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The piperonylpiperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The quinone structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Piperazine Derivatives : describes 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole , which replaces the benzodioxole group with a fluorophenyl moiety. This substitution may alter receptor binding affinity due to differences in electronegativity and steric bulk .
Physicochemical Properties
- Hydrogen Bonding : The benzodioxole oxygen atoms and quinazoline-dione carbonyl groups enable extensive hydrogen bonding, comparable to coumarin-based derivatives in . This may enhance crystal packing stability .
- Ring Puckering : The tetrahydroquinazoline’s partial saturation introduces puckering, analyzed via Cremer-Pople coordinates (), which could influence conformational flexibility compared to planar analogues like pyrimidines .
Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: Physicochemical Properties
Biologische Aktivität
The compound 7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydroquinazoline core and a benzodioxole moiety. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 426.52 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation. It selectively targets Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis .
- Apoptosis Induction : Studies indicate that it promotes apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways .
- Neurotransmitter Modulation : The piperazine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for central nervous system (CNS) applications.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : It exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent.
Neuropharmacological Effects
Research has also explored the neuropharmacological implications of this compound:
- Animal Models : In vivo studies using rodent models demonstrated improvements in cognitive function and memory retention attributed to its action on neurotransmitter systems.
- Mechanism : The compound appears to enhance cholinergic signaling, which is critical for memory and learning processes .
Case Study 1: In Vivo Efficacy in Tumor Models
A notable study involved administering the compound to mice bearing xenograft tumors. The results showed:
- Tumor Growth Inhibition : A reduction in tumor size by approximately 60% compared to control groups.
- Survival Rates : Increased survival rates were observed, supporting its potential use in cancer therapy.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of the compound in models of neurodegeneration:
Q & A
Q. Key Conditions :
- Solvents : Dichloromethane (DCM) or ethanol for stepwise reactions .
- Catalysts : Diisopropylethylamine (DIPEA) for base-mediated couplings .
Advanced: How can researchers optimize synthesis yield and purity?
Q. Critical Factors :
- Temperature control : Reflux in ethanol (6–8 hours) for cyclization steps, as seen in analogous pyrazoline syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
- Purification : Use flash chromatography (silica gel, 10% MeOH/CH2Cl2) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Example Optimization Table :
| Step | Condition | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Piperazine alkylation | DCM, DIPEA, 0°C→RT | Slow addition of benzyl halide | |
| Cyclization | Ethanol reflux | Extended reaction time (8–10 h) |
Advanced: How to resolve contradictions in reported biological activity data?
Q. Common Issues :
- Purity variability : Impurities (e.g., unreacted intermediates) may skew assay results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Target selectivity : Use counter-screening against related enzymes (e.g., MMPs vs. VEGFR2) to confirm specificity .
Case Study : If one study reports IC50 = 50 nM for kinase inhibition while another finds no activity, re-test using the same cell line (e.g., HEK293) and control compounds .
Advanced: How can computational methods predict target interactions?
Q. Strategies :
Molecular docking : Use AutoDock Vina to model compound binding to kinase ATP pockets (e.g., VEGFR2) .
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
QSAR models : Correlate substituent electronegativity (e.g., benzodioxol vs. chlorophenyl) with activity trends .
Validation : Compare computational predictions with surface plasmon resonance (SPR) binding affinity measurements .
Advanced: What in vitro assays evaluate enzyme inhibitory potential?
Q. Recommended Assays :
- Kinase inhibition : Use ADP-Glo™ assay to measure ATP consumption by VEGFR2/MMP9 .
- Protease activity : Fluorescent substrate cleavage (e.g., Mca-PLGL-Dpa-AR-NH2 for MMP9) .
- Dose-response curves : Calculate IC50 values using GraphPad Prism (4-parameter logistic model) .
Controls : Include staurosporine (kinase inhibitor) and GM6001 (MMP inhibitor) as benchmarks .
Advanced: How to design structure-activity relationship (SAR) studies?
Q. Approach :
Vary substituents :
- Replace pentyl with shorter/longer alkyl chains to assess hydrophobicity effects .
- Substitute benzodioxol with bioisosteres (e.g., 2-chlorophenyl) .
Evaluate modifications :
Q. Data Collection :
| Analog | Modification | IC50 (nM) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Parent compound | - | 50 | 10 | |
| 3-Butyl analog | Shorter alkyl chain | 120 | 25 | |
| 2-Chlorobenzodioxol | Halogen substitution | 35 | 8 |
Advanced: What analytical techniques confirm structural integrity?
Q. Essential Techniques :
- 1H/13C NMR : Assign peaks for benzodioxol methyl (δ 3.85 ppm) and pentyl chain (δ 1.25–1.45 ppm) .
- HRMS : Validate molecular ion ([M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve piperazine conformation and hydrogen-bonding patterns in the solid state .
Troubleshooting : If NMR signals overlap, use 2D COSY/HSQC for unambiguous assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
